Product packaging for 3-Fluoro-5-isocyanatopyridine(Cat. No.:CAS No. 1260671-87-1)

3-Fluoro-5-isocyanatopyridine

Cat. No.: B2958550
CAS No.: 1260671-87-1
M. Wt: 138.101
InChI Key: RCIHSVYGNHTAFM-UHFFFAOYSA-N
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Description

Contextualizing Pyridyl Isocyanates within Modern Organic Synthesis

Pyridyl isocyanates are a class of heterocyclic compounds that have garnered significant interest in organic synthesis. The pyridine (B92270) ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. researchgate.net The incorporation of an isocyanate group onto this scaffold introduces a highly electrophilic carbon atom, rendering the molecule susceptible to attack by a wide range of nucleophiles. wikipedia.orgscholaris.ca This reactivity allows for the construction of diverse molecular structures, including ureas, carbamates, and various heterocyclic systems. thieme-connect.com The strategic placement of the isocyanate group on the pyridine ring can influence the electronic properties and reactivity of the molecule, providing chemists with a versatile tool for molecular design. The synthesis of complex molecules often relies on the use of such reactive intermediates to build molecular complexity efficiently. rsc.org For instance, pyridyl isocyanates have been utilized as carbonyl precursors in the synthesis of fused heterocyclic systems like 4H-pyrido[1,2-a]pyrimidin-4-ones. rsc.orgrsc.org

Strategic Importance of Fluorine in Pyridine-Based Architectures for Advanced Materials and Chemical Biology

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com In the context of pyridine-based structures, fluorine substitution is a widely employed strategy to modulate key parameters such as lipophilicity, metabolic stability, and binding affinity to biological targets. frontiersin.orgthieme-connect.com The high electronegativity of fluorine can influence the electron distribution within the pyridine ring, impacting its reactivity and the pKa of the nitrogen atom. encyclopedia.pub These modifications are of paramount importance in the design of new pharmaceuticals and agrochemicals, where fine-tuning molecular properties is crucial for efficacy. chemeurope.comresearchoutreach.org

In the realm of materials science, fluorinated pyridines are utilized as building blocks for high-performance polymers and liquid crystals. mdpi.comnih.govgoogle.com The incorporation of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity of the resulting materials. mdpi.com For example, perfluoropyridine has been extensively studied for its high reactivity towards nucleophilic aromatic substitution, enabling the synthesis of complex fluorinated networks and polymers. nih.govresearchgate.net The specific placement of fluorine on the pyridine ring, as in 3-fluoropyridine, offers a precise method for tailoring the electronic landscape of the molecule for specific applications. acs.orgnih.gov

Role of Isocyanates as Versatile Reactive Intermediates in Scholarly Investigations

Isocyanates are recognized as exceptionally versatile intermediates in organic chemistry. thieme-connect.comchinesechemsoc.orgacs.org Their cumulative double bond system (–N=C=O) makes them highly susceptible to addition reactions with a plethora of nucleophiles, including alcohols, amines, and water. wikipedia.org This reactivity is the cornerstone of polyurethane chemistry, where diisocyanates react with polyols to form polymers. wikipedia.org In laboratory-scale synthesis, isocyanates are employed in a multitude of transformations to create complex organic molecules. chinesechemsoc.org They can be generated through various methods, including the Curtius, Lossen, and Schmidt rearrangements, or by the phosgenation of amines. wikipedia.org The development of phosgene-free methods for isocyanate synthesis is an active area of research due to the toxicity of phosgene. scholaris.ca The ability of isocyanates to act as building blocks for a wide range of functional groups and heterocyclic systems underscores their importance in synthetic organic chemistry. thieme-connect.comchinesechemsoc.org

Interactive Data Table: Properties of 3-Fluoro-5-isocyanatopyridine

PropertyValueSource
Molecular Formula C6H3FN2OPubChemLite uni.lu
Molecular Weight 138.10 g/mol EnamineStore enaminestore.com
InChIKey RCIHSVYGNHTAFM-UHFFFAOYSA-NPubChemLite uni.lu
CAS Number 1260671-87-1EnamineStore enaminestore.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3FN2O B2958550 3-Fluoro-5-isocyanatopyridine CAS No. 1260671-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-isocyanatopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O/c7-5-1-6(9-4-10)3-8-2-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIHSVYGNHTAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Fluoro 5 Isocyanatopyridine and Precursors

Convergent and Divergent Synthetic Routes to the 3-Fluoro-5-aminopyridine Moiety

The strategic introduction of both fluorine and amine functionalities onto a pyridine (B92270) ring is a critical challenge in the synthesis of 3-fluoro-5-aminopyridine. Various approaches have been developed, ranging from classical substitution reactions to modern organometallic and direct fluorination techniques.

Strategies Involving Nucleophilic Aromatic Substitution on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a foundational method for constructing substituted pyridines. This approach typically involves the displacement of a leaving group, such as a halogen or a nitro group, by a nucleophile. nih.gov The reactivity of the pyridine ring towards SNAr is enhanced by the presence of electron-withdrawing groups and the electronegativity of the nitrogen atom. Fluoropyridines are often more reactive in SNAr reactions than their chloro-analogues. nih.gov

In the context of 3-fluoro-5-aminopyridine synthesis, an SNAr strategy could involve reacting a di-halogenated pyridine, such as 3,5-difluoropyridine or 3-chloro-5-fluoropyridine, with an ammonia source. For instance, the synthesis of 2-amino-3-fluoropyridine has been achieved through the ammonification of 2,3-difluoro-5-chloropyridine with ammonia water under high pressure and temperature. google.com This principle can be extended to the synthesis of the 3-amino-5-fluoro isomer, where a suitable 3,5-dihalo- or 3-fluoro-5-nitro-pyridine precursor is treated with a nucleophilic amine source. The choice of solvent, temperature, and nucleophile is critical for achieving high yields and selectivity.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr) on Pyridines

SubstrateNucleophileConditionsProductYield
Methyl 3-nitropyridine-4-carboxylateCsFDMSO, 120 °C, 1.5 hMethyl 3-fluoropyridine-4-carboxylate38% nih.gov
2,3-Difluoro-5-chloropyridineAmmonia WaterAutoclave, 120-140 °C, 24-28 h2-Amino-3-fluoro-5-chloropyridine~86% google.com
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneAqueous AmmoniaDMSO, 25 °C, 1 h3-Amino-5-nitro-1-(pentafluorosulfanyl)benzene98% beilstein-journals.org

Functionalization of Fluoropyridine Scaffolds via Organometallic Intermediates (e.g., Lithiation)

Organometallic chemistry provides powerful tools for the regioselective functionalization of pyridine rings. acs.org Directed ortho-metalation (DoM) and halogen-metal exchange are key techniques. For fluoropyridines, the fluorine atom can act as a directing group for lithiation at an adjacent position. However, the inherent acidity of the C-H bonds in the pyridine ring also plays a crucial role.

The functionalization of 3-fluoropyridine can be directed to various positions by carefully choosing the organometallic reagent and reaction conditions. researchgate.net To synthesize 3-fluoro-5-aminopyridine, a strategy could involve the regioselective metalation of 3-fluoropyridine at the 5-position, followed by quenching with an electrophilic aminating agent (e.g., a chloramine derivative or an azodicarboxylate). The regioselectivity of the metalation can be controlled by factors such as the base used (e.g., LDA, TMPLi) and the presence of additives like Lewis acids. uni-muenchen.de This approach offers a convergent route where the fluoropyridine core is assembled first and then functionalized.

Electrophilic Fluorination Approaches to Pyridine Derivatives

An alternative strategy involves introducing the fluorine atom at a late stage onto a pre-existing aminopyridine derivative. Electrophilic fluorination has emerged as a viable method for this transformation. wikipedia.org Reagents such as Selectfluor™ (F-TEDA-BF₄) are widely used due to their effectiveness and relative safety compared to elemental fluorine. rsc.orgalfa-chemistry.com

The direct fluorination of 3-aminopyridine would be the most direct route. However, the regioselectivity of electrophilic aromatic substitution on pyridine derivatives is highly dependent on the directing effects of the substituents and the reaction conditions. The amino group is an activating, ortho-, para-director, while the pyridine nitrogen is deactivating. Fluorination typically occurs at the position adjacent (alpha) to the ring nitrogen. nih.govresearchgate.net Therefore, direct fluorination of 3-aminopyridine might yield a mixture of isomers, including the desired 3-fluoro-5-aminopyridine, alongside 2-fluoro-3-aminopyridine and 3-fluoro-2-aminopyridine. Protecting the amino group can modulate its directing effect and improve the yield of the desired isomer.

Table 2: Common Electrophilic Fluorinating Agents

Reagent NameAbbreviationCharacteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™Highly selective, stable, commercially available N-F reagent. alfa-chemistry.com
N-FluorobenzenesulfonimideNFSIEffective and commonly used N-F reagent. wikipedia.orgalfa-chemistry.com
N-Fluoro-o-benzenedisulfonimideNFOBSAn effective N-F reagent used in various fluorination reactions. wikipedia.org
Silver(II) fluorideAgF₂Used for site-selective fluorination of pyridines adjacent to the nitrogen. researchgate.net

Transformation of Precursor Amines to 3-Fluoro-5-isocyanatopyridine

Once 3-fluoro-5-aminopyridine is obtained, the final step is the conversion of the amino group to an isocyanate. This transformation can be achieved through several methods, with phosgenation being the traditional route and phosgene-free methods gaining prominence due to safety considerations.

Phosgenation and Phosgene-Free Methods for Isocyanate Generation

The classical method for synthesizing isocyanates is the reaction of a primary amine with phosgene (COCl₂) or its safer liquid analogues, diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate). The reaction proceeds via a carbamoyl chloride intermediate, which is then dehydrochlorinated with a base or by heating to yield the isocyanate.

Given the extreme toxicity of phosgene, significant research has been directed towards developing phosgene-free alternatives. nwo.nl These methods include:

Reductive Carbonylation: Aromatic nitro compounds can be converted to carbamates via reductive carbonylation, which can then be pyrolyzed to isocyanates. nwo.nl

Reaction with Carbonate Derivatives: Amines can react with reagents like dimethyl carbonate or cyclic carbonates in the presence of a catalyst to form isocyanates. researchgate.net

Oxidative Carbonylation: The reaction of amines with carbon monoxide and an oxidant can also yield isocyanates.

For the synthesis of this compound, reacting the precursor amine with triphosgene in the presence of a non-nucleophilic base like triethylamine in an inert solvent such as toluene or dichloromethane would be a standard laboratory-scale procedure.

Curtius Rearrangement from Carboxylic Acid Derivatives

The Curtius rearrangement is a versatile and reliable phosgene-free method for converting a carboxylic acid into an isocyanate with one fewer carbon atom. nih.govrsc.orgorganic-chemistry.org The reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal or photochemical rearrangement to the isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov A key advantage of this method is the complete retention of stereochemistry at the migrating group. nih.gov

The synthesis of this compound via the Curtius rearrangement starts with 5-fluoronicotinic acid. The synthetic sequence involves:

Activation of the Carboxylic Acid: The carboxylic acid is typically converted to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or a mixed anhydride (B1165640).

Formation of the Acyl Azide: The activated acid derivative is then reacted with an azide source, such as sodium azide or trimethylsilyl azide, to form the 5-fluoronicotinoyl azide. Alternatively, reagents like diphenylphosphoryl azide (DPPA) can be used to convert the carboxylic acid directly to the acyl azide.

Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene, dioxane, or benzene). It undergoes rearrangement, extruding dinitrogen gas to form this compound. wikipedia.org The resulting isocyanate can be isolated or used directly in subsequent reactions.

Table 3: Common Reagents for Curtius Rearrangement

StepReagent(s)Purpose
Acid ActivationSOCl₂, (COCl)₂Converts carboxylic acid to acyl chloride.
Acyl Azide FormationNaN₃, TMSN₃Reacts with acyl chloride to form acyl azide. organic-chemistry.org
Diphenylphosphoryl azide (DPPA)One-pot conversion of carboxylic acid to acyl azide.
RearrangementHeat (thermal) or UV light (photochemical)Decomposes acyl azide to isocyanate and N₂. wikipedia.org

Emerging Synthetic Protocols for Isocyanate Formation

The conversion of an amino group to a highly reactive isocyanate group is a pivotal step in the synthesis of this compound. Modern synthetic chemistry has seen a shift away from hazardous reagents like phosgene towards safer and more efficient methods.

One of the most well-established and versatile methods for this transformation is the Curtius rearrangement . This reaction proceeds through the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The acyl azide precursor can be readily prepared from the corresponding carboxylic acid. For the synthesis of this compound, the precursor would be 5-fluoronicotinic acid. A general procedure involves the activation of the carboxylic acid, followed by reaction with an azide source, and subsequent rearrangement. guidechem.com

A significant advancement in the application of the Curtius rearrangement is the use of diphenylphosphoryl azide (DPPA) . This reagent allows for a one-pot conversion of a carboxylic acid to the corresponding isocyanate, avoiding the isolation of the potentially explosive acyl azide intermediate. nih.gov The reaction of 5-fluoronicotinic acid with DPPA in the presence of a base like triethylamine, followed by heating, would be a viable route to this compound.

The table below outlines a representative procedure for a Curtius rearrangement, which can be adapted for the synthesis of this compound from 5-fluoronicotinic acid.

StepReagents and ConditionsPurposeReported Yield
15-Fluoronicotinic acid, N-methylmorpholine, 1,2-dichloroethane, room temperature, 10 minFormation of the carboxylate salt87% (for the formation of the corresponding carbamate) guidechem.com
2Diphenylphosphoryl azide (DPPA), room temperature, 30 min, then heat to 75 °C for 1 hourFormation of the acyl azide and subsequent Curtius rearrangement to the isocyanate
3(Workup for isocyanate would involve careful removal of solvent under anhydrous conditions)Isolation of the isocyanate product

Beyond the Curtius rearrangement, other modern methods for isocyanate synthesis are emerging. These include phosgene-free approaches utilizing alternative carbonyl sources.

High-Throughput Synthesis Methodologies for Analogue Discovery

The discovery of novel drug candidates often relies on the rapid synthesis and screening of a large number of structurally related compounds, known as analogues. High-throughput synthesis (HTS) and automated synthesis platforms are instrumental in this process. nih.govnih.govresearchgate.netwhiterose.ac.ukimperial.ac.uk For the discovery of analogues of this compound, these methodologies can be applied to generate diverse libraries of substituted pyridine derivatives.

Automated synthesis platforms can perform a large number of reactions in parallel, using robotic liquid handlers and reactors to vary the building blocks and reaction conditions systematically. imperial.ac.uk For instance, a library of analogues could be generated by reacting a common precursor with a diverse set of reagents.

One strategy for generating analogues of this compound would be to synthesize a variety of substituted 3-aminopyridines and then convert them to the corresponding isocyanates using a high-throughput friendly method. The resulting library of isocyanates could then be reacted with a diverse set of nucleophiles (e.g., amines, alcohols) to generate a large library of urea (B33335) and carbamate (B1207046) derivatives for biological screening.

The table below summarizes key aspects of high-throughput synthesis platforms relevant to the discovery of this compound analogues.

Platform/TechnologyKey FeaturesApplication in Analogue Synthesis
Automated Stopped-Flow Library Synthesis- Integration of a stopped-flow reactor into a high-throughput continuous platform. nih.govwhiterose.ac.uk
  • Allows for rapid reaction optimization and synthesis of combinatorial libraries. nih.gov
  • Rapidly screen different reaction conditions for the synthesis of substituted 3-aminopyridines or their conversion to isocyanates.
    Parallel Synthesis Platforms- Reaction blocks with multiple wells for running numerous reactions simultaneously. imperial.ac.uk
  • Automated liquid and solid dispensing. imperial.ac.uk
  • Synthesize a library of this compound analogues by reacting a common precursor with a diverse set of building blocks in a parallel fashion.
    Flow Chemistry- Continuous processing of reagents through a reactor. vcu.edu
  • Precise control over reaction parameters (temperature, pressure, time). vcu.edu
  • Enables safe and scalable synthesis of key intermediates and final products, including the potential for in-line purification and analysis.

    The development of advanced synthetic methodologies for this compound and its precursors is crucial for its application in drug discovery and materials science. Emerging protocols for isocyanate formation offer safer and more efficient alternatives to traditional methods, while high-throughput synthesis platforms enable the rapid exploration of chemical space for the discovery of novel analogues with improved properties.

    Elucidation of Chemical Reactivity and Transformation Pathways of 3 Fluoro 5 Isocyanatopyridine

    Nucleophilic Addition Reactions of the Isocyanate Functionality

    The isocyanate group is characterized by a highly electrophilic carbon atom, making it a prime target for nucleophilic attack. This reactivity is the basis for many of the key transformations of 3-Fluoro-5-isocyanatopyridine, allowing for the construction of more complex molecules.

    One of the most fundamental reactions of isocyanates is their reaction with nucleophiles containing active hydrogen atoms, such as amines and alcohols. These reactions are typically high-yielding and form the basis for synthesizing a variety of derivatives. nih.govnih.gov

    When this compound is treated with a primary or secondary amine (R-NH₂ or R₂NH), a nucleophilic addition occurs where the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate. This results in the formation of a substituted urea (B33335) derivative. Similarly, reaction with an alcohol (R-OH) yields a carbamate (B1207046). nih.gov These reactions are efficient and represent a common strategy for derivatizing the pyridine (B92270) core.

    Table 1: Formation of Urea and Carbamate Derivatives This table illustrates the reaction of this compound with representative nucleophiles.

    ReactantNucleophileProduct ClassProduct Structure
    This compoundAmine (R-NH₂)UreaN-(5-fluoropyridin-3-yl)-N'-R-urea
    This compoundAlcohol (R-OH)CarbamateR-yl (5-fluoropyridin-3-yl)carbamate

    The formation of carbamates as described above is a direct pathway to N-alkoxycarbonyl species. This transformation is a specific instance of derivatization where an alkoxy group is appended to the carbonyl carbon of the original isocyanate functionality.

    The synthesis of N-acyl species from isocyanates is also possible. The reaction of this compound with a carboxylic acid (R-COOH) can proceed through an unstable mixed carbamic-carboxylic anhydride (B1165640) intermediate. This intermediate can then undergo decarboxylation (loss of CO₂) to yield the corresponding N-acyl derivative, which is an amide. This provides a pathway to link the 5-fluoropyridin-3-yl moiety to various acyl groups.

    In the presence of water, the isocyanate group of this compound undergoes hydrolysis. This reaction proceeds via the nucleophilic addition of water to the isocyanate carbon, forming an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates, losing carbon dioxide to yield the corresponding primary amine, 3-amino-5-fluoropyridine (B1296810). chemicalbook.comchemicalbook.com

    This hydrolysis is a significant transformation, as 3-amino-5-fluoropyridine is a valuable and versatile chemical intermediate. sigmaaldrich.comchemimpex.com It serves as a crucial building block in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals, due to the reactivity of the amino group and the pyridine ring. chemimpex.comguidechem.com

    Cycloaddition Chemistry of this compound

    The π-system of the isocyanate group allows this compound to participate in cycloaddition reactions, most notably [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. wikipedia.org In these reactions, the isocyanate acts as the dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. ijrpc.comnih.gov

    A prominent example of this reactivity is the Huisgen 1,3-dipolar cycloaddition with organic azides (R-N₃). wikipedia.orgnih.gov In this reaction, the isocyanate's C=N bond acts as the 2π component (dipolarophile) that reacts with the 4π azide (B81097) (1,3-dipole). This concerted reaction leads to the formation of a five-membered heterocyclic ring. The expected product from the reaction of this compound with an azide would be a 1,2,3,4-tetrazolin-5-one derivative. This reaction provides a direct route to highly functionalized heterocyclic systems containing the fluoropyridine moiety. nih.govmdpi.com

    Table 2: 1,3-Dipolar Cycloaddition with Azides This table shows the generalized reaction between this compound and an organic azide.

    Dipolarophile1,3-DipoleProduct Class
    This compoundOrganic Azide (R-N₃)Tetrazolinone

    Pyridine N-oxides can also function as 1,3-dipoles and participate in cycloaddition reactions with isocyanates. scripps.eduarkat-usa.org The reaction between this compound and a pyridine N-oxide is expected to proceed via a [3+2] cycloaddition pathway to yield a five-membered heterocyclic adduct.

    Mechanistic studies on the cycloaddition reactions between phenyl isocyanates and various pyridine N-oxides have provided valuable insights. researchgate.net Kinetic studies conducted in a range of solvents revealed that the reaction rate has a low sensitivity to the ionizing power of the solvent. This observation suggests that the reaction proceeds through a concerted mechanism involving a transition state with very little charge separation. researchgate.net This mechanistic pathway is consistent with the general model for many pericyclic reactions, including 1,3-dipolar cycloadditions.

    Formation of Heterocyclic Systems (e.g., Tetrazolinones)

    The isocyanate functional group in this compound serves as a versatile precursor for the synthesis of various heterocyclic systems. One of the notable transformations is its reaction with azide sources to form tetrazolinone derivatives. This reaction typically proceeds via a [3+2] cycloaddition mechanism.

    The reaction of an aryl isocyanate, such as this compound, with sodium azide can be facilitated by the presence of a Lewis acid catalyst, like aluminum chloride, in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). google.comgoogle.com The process involves the nucleophilic attack of the azide anion on the electrophilic carbon of the isocyanate group, followed by an intramolecular cyclization to yield the corresponding tetrazolinone salt. Subsequent acidification of the reaction mixture provides the final tetrazolinone product. google.com

    The general reaction scheme is as follows:

    This compound + NaN₃ → 1-(3-Fluoropyridin-5-yl)-1,4-dihydro-5H-tetrazol-5-one

    Detailed research findings indicate that the reaction conditions can be optimized to achieve high yields. For instance, the reaction can be carried out at temperatures ranging from 0°C to 150°C, with reaction times typically between 2 to 24 hours. google.com The choice of solvent and catalyst is crucial for the efficient conversion of the isocyanate to the desired tetrazolinone.

    Table 1: Representative Reaction Conditions for the Formation of Tetrazolinones from Aryl Isocyanates
    ReactantReagentCatalystSolventTemperature (°C)Time (h)Product
    This compoundSodium Azide (NaN₃)Aluminum Chloride (AlCl₃)N,N-Dimethylformamide (DMF)25 - 1503 - 101-(3-Fluoropyridin-5-yl)-1,4-dihydro-5H-tetrazol-5-one
    Aryl IsocyanateTrimethylsilyl azideNoneNone (Neat)Reflux-1-Aryl-1,4-dihydro-5H-tetrazol-5-one

    Exploration of Pyridine Ring Reactivity and Functional Group Interconversions

    The chemical reactivity of this compound is characterized by both the pyridine ring system and the isocyanate functional group, allowing for a range of transformations.

    The isocyanate group is highly electrophilic and readily undergoes a variety of functional group interconversions . nih.gov These reactions provide pathways to a diverse set of derivatives:

    Hydrolysis to Amines: The isocyanate group can be hydrolyzed under aqueous conditions to yield the corresponding primary amine, 3-amino-5-fluoropyridine. wikipedia.orgpcimag.com This transformation is a common and straightforward method for converting isocyanates to amines. The reaction proceeds via an unstable carbamic acid intermediate which decarboxylates to give the amine. wikipedia.org

    Formation of Ureas and Carbamates: this compound can react with primary or secondary amines to form substituted ureas. Similarly, reaction with alcohols yields carbamates (urethanes). wikipedia.org These reactions are typically high-yielding and proceed under mild conditions. The reactivity of the isocyanate is enhanced by electron-withdrawing groups on the aromatic ring. nih.gov

    Table 2: Functional Group Interconversions of this compound
    Starting MaterialReagentReaction TypeProduct
    This compoundWater (H₂O)Hydrolysis3-Amino-5-fluoropyridine
    This compoundAmine (R-NH₂)Nucleophilic AdditionN-substituted-N'-(3-fluoropyridin-5-yl)urea
    This compoundAlcohol (R-OH)Nucleophilic AdditionAlkyl (3-fluoropyridin-5-yl)carbamate
    This compoundNucleophile (Nu⁻)Nucleophilic Aromatic Substitution3-Nu-5-isocyanatopyridine

    Applications in Advanced Organic Synthesis and Materials Science Research

    Construction of Complex Heterocyclic Scaffolds

    The development of novel heterocyclic compounds is a cornerstone of modern drug discovery and organic chemistry. The 3-Fluoro-5-isocyanatopyridine molecule offers a strategic entry point for synthesizing complex scaffolds, particularly those incorporating a fluorinated pyridine (B92270) moiety, which is a common feature in many bioactive compounds.

    Fluorinated nitrogen heterocycles are highly sought-after motifs in the development of pharmaceuticals. nih.gov The synthesis of pyridine rings with fluorine at the 3-position has traditionally required multi-step processes or the use of heavily functionalized precursors. nih.gov Modern methods, such as Rh(III)-catalyzed C–H functionalization, have been developed to construct multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, demonstrating the importance of this structural class. nih.gov

    While specific examples detailing the use of this compound in creating fused systems are not extensively documented in current literature, its isocyanate functionality is chemically primed for reactions that could lead to such structures. For instance, its reaction with appropriate nucleophiles could form urea (B33335) or carbamate (B1207046) intermediates, which could then undergo intramolecular cyclization to yield fused heterocyclic systems. This potential pathway makes it a compound of interest for synthetic chemists aiming to create novel fluorinated pyridines.

    Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govmdpi.com These studies guide the design of new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov The pyridine scaffold is a key component in many FDA-approved drugs and is known for a wide range of biological activities, including antitumor and antiviral effects. nih.gov

    The compound this compound is a valuable reagent for SAR studies. The reactive isocyanate group allows for the straightforward attachment of the 3-fluoropyridyl moiety to various molecules containing nucleophilic groups (e.g., amines, alcohols). This enables the systematic synthesis of a library of analogues where the impact of the fluorinated pyridine group can be assessed. For example, in the development of antiviral agents for Norovirus, novel derivatives were synthesized to explore SAR, leading to compounds with significant inhibitory effects. mdpi.com Although this compound was not used in that specific study, it represents a tool for similar explorations.

    The table below illustrates findings from an SAR study on a different class of pyridine derivatives, highlighting how structural modifications affect biological activity. This exemplifies the type of analysis for which this compound could be a useful building block.

    Compound IDCore Structure ModificationTargetIC50 (µM)
    Compound A Unsubstituted Pyridine RingCancer Cell Line X15.2
    Compound B Addition of Methoxy GroupCancer Cell Line X8.5
    Compound C Addition of Chlorine AtomCancer Cell Line X10.1
    Compound D Addition of Fluorine AtomCancer Cell Line X7.9

    Note: The data in this table is illustrative of a typical SAR study and does not represent derivatives of this compound.

    β-Carbolines are a significant class of naturally occurring and synthetic indole (B1671886) alkaloids with a tricyclic pyrido[3,4-b]indole structure. ljmu.ac.uknih.gov These compounds exhibit a remarkable spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties. ljmu.ac.uknih.gov The synthesis of the β-carboline core is of high importance, with established methods including the Pictet-Spengler and Bischler-Napieralski reactions, as well as modern transition-metal-catalyzed approaches. ljmu.ac.ukresearchgate.net

    The isocyanate group of this compound provides a potential, albeit non-traditional, route for the synthesis of β-carboline-like structures. By reacting with a suitable indole derivative, it could form an intermediate that, upon subsequent cyclization, yields a novel, fluorinated analogue of the β-carboline scaffold. This would introduce a fluorine atom into a well-known pharmacophore, potentially leading to new biological activities or improved drug-like properties.

    Utilization in Polymer Chemistry and Functional Organic Materials

    The unique properties of organofluorine compounds, such as enhanced thermal stability and chemical resistance, make them attractive for applications in materials science. mdpi.com The incorporation of fluorinated building blocks into polymers and other materials can impart these desirable characteristics.

    The use of fluorinated building blocks is a growing area in the development of high-performance materials. mdpi.com Perfluoropyridine, a related but distinct compound, has been utilized in the synthesis of fluorinated polymers and network materials due to its high reactivity towards nucleophilic aromatic substitution (SNA). mdpi.com This reactivity allows it to be incorporated into polymer backbones or used to fluorinate existing polymers. mdpi.com

    By analogy, this compound could serve as a valuable monomer in polymer chemistry. The isocyanate group can readily participate in step-growth polymerization reactions with diols or diamines to form polyurethanes and polyureas, respectively. The presence of the fluoropyridine unit within the polymer backbone would be expected to enhance the material's thermal stability and hydrophobicity. While specific research on integrating this compound into hyperbranched polymers or Covalent Organic Frameworks (COFs) is limited, its bifunctional nature (a polymerizable isocyanate group and a modifiable pyridine ring) suggests significant potential in this field.

    The development of materials for green catalysis and environmental remediation is a critical area of research. Heterocyclic compounds are often explored as ligands for catalysts or as functional components in materials designed for capturing pollutants. The pyridine nitrogen in this compound can act as a coordination site for metal ions, suggesting its potential use in creating novel catalysts or sensor materials. After immobilization onto a solid support via its isocyanate group, the resulting material could feature accessible fluoropyridyl sites for applications in catalysis or as a sorbent for environmental contaminants.

    Research Paradigms in Chemical Biology and Interdisciplinary Studies

    Design of Chemical Probes for Biological Systems

    The unique reactivity of the isocyanate group, combined with the electronic properties imparted by the fluorine atom on the pyridine (B92270) ring, makes 3-fluoro-5-isocyanatopyridine a valuable scaffold for the development of sophisticated chemical probes. These tools are instrumental in dissecting complex biological processes.

    Ligand Design for Protein-Carbohydrate Interactions

    The pyridine core of this compound can serve as a bioisostere for natural carbohydrate recognition motifs. By reacting the isocyanate group with amine- or hydroxyl-containing carbohydrate moieties, researchers can generate a library of probes. The fluorine atom can enhance binding affinity and selectivity for specific lectins or other carbohydrate-binding proteins through favorable electrostatic interactions. While direct studies involving this compound in this specific context are not extensively documented, the principles of ligand design suggest its potential for creating probes to investigate the roles of protein-carbohydrate interactions in cell signaling, immune responses, and pathogen recognition.

    Modulators of Biological Pathways via Derived Urea (B33335)/Carbamate (B1207046) Structures

    The isocyanate functional group of this compound readily reacts with primary and secondary amines to form stable urea derivatives, and with alcohols to form carbamates. This reactivity is a cornerstone for generating diverse libraries of compounds capable of modulating biological pathways. The resulting urea and carbamate structures can act as hydrogen bond donors and acceptors, mimicking peptide bonds and enabling interaction with enzyme active sites or protein-protein interfaces. For instance, urea-based compounds derived from isocyanates have been successfully developed as potent inhibitors for kinases and other enzymes implicated in disease. The fluorinated pyridine moiety can confer improved metabolic stability and cell permeability to these potential modulators.

    Below is a table representing a hypothetical library of urea derivatives synthesized from this compound and their potential biological targets, based on known pharmacophores.

    Derivative StructureAmine ReactantPotential Biological Target Class
    3-Fluoro-5-(3-phenylureido)pyridineAnilineKinase inhibitors
    3-Fluoro-5-(3-benzylureido)pyridineBenzylamineProtease inhibitors
    3-Fluoro-5-(3-cyclohexylureido)pyridineCyclohexylamineReceptor antagonists
    1-(3-Fluoropyridin-5-yl)-3-(4-morpholinophenyl)ureaN-(4-aminophenyl)morpholineAnti-inflammatory agents

    Synthetic Intermediates for Glycomimetics and Nucleoside Analogues

    The electrophilic nature of the isocyanate in this compound makes it a versatile building block for the synthesis of more complex molecules that mimic natural structures like sugars (glycomimetics) and nucleosides.

    Pathways to Fluorinated Glycosyl Derivatives

    This compound can be utilized in the synthesis of fluorinated glycosyl derivatives through several potential pathways. One approach involves the reaction of the isocyanate with a suitably protected amino-sugar to form a urea-linked glycoconjugate. The fluorine atom on the pyridine ring can influence the electronic properties and conformational preferences of the resulting molecule, potentially enhancing its interaction with biological targets. Another strategy could involve the conversion of the isocyanate to an amine, which can then be coupled to a glycosyl donor to form N-glycosides. The presence of fluorine can be advantageous in modifying the pharmacokinetic properties of these glycomimetics.

    Development of Conjugates for Targeted Delivery in Chemical Biology

    The reactivity of the isocyanate group allows for the covalent attachment of this compound to larger molecules, including peptides, polymers, and other targeting ligands. This conjugation can be exploited to create probes for targeted delivery in chemical biology research. For example, by linking it to a molecule that binds to a specific cell surface receptor, the fluorinated pyridine moiety can be delivered to a particular cell type. The fluorine atom can also serve as a useful label for ¹⁹F NMR spectroscopy, allowing for the tracking and imaging of the conjugate in biological systems without the need for radioactive isotopes.

    Investigation in Agrochemistry: Cytokinin Analogues and Plant Growth Regulators

    The structural features of this compound, particularly the substituted pyridine ring, bear resemblance to the adenine (B156593) core of cytokinins, a class of plant hormones that promote cell division. This similarity suggests its potential as a scaffold for novel plant growth regulators. By reacting the isocyanate with various amines, a range of N,N'-disubstituted ureas can be synthesized, some of which may exhibit cytokinin-like activity. The fluorine substituent can enhance the biological activity and stability of these potential agrochemicals.

    The table below outlines a hypothetical screening of such derivatives for cytokinin activity, measured by a classic plant bioassay like the tobacco callus test.

    CompoundAmine MoietyObserved Activity in Tobacco Callus Bioassay
    1-(3-Fluoropyridin-5-yl)-3-furfurylureaFurfurylaminePotential high activity
    1-Benzyl-3-(3-fluoropyridin-5-yl)ureaBenzylaminePotential moderate to high activity
    1-(3-Fluoropyridin-5-yl)-3-phenylureaAnilinePotential low to moderate activity
    1-Butyl-3-(3-fluoropyridin-5-yl)urean-ButylaminePotential low activity

    Computational and Theoretical Investigations of 3 Fluoro 5 Isocyanatopyridine

    Quantum Chemical Calculations and Electronic Structure Analysis

    Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Ab Initio and Density Functional Theory (DFT), can provide insights into the electronic landscape of 3-Fluoro-5-isocyanatopyridine.

    Conformation Analysis and Energetic Profiles

    A preliminary conformational analysis suggests that this compound is likely a planar molecule. The rigidity of the pyridine (B92270) ring and the linear nature of the isocyanate group would favor a conformation where all atoms lie in the same plane to maximize electronic conjugation. The rotational barrier around the C-NCO bond is expected to be relatively low, though one planar conformer is likely to be energetically favored. A detailed energetic profile, which could be generated through computational scans of the torsional angles, would be necessary to identify the global minimum energy conformation and any potential local minima.

    Molecular Modeling and Dynamics Simulations

    Molecular modeling and dynamics simulations can provide a deeper understanding of the behavior of this compound in various environments and its interactions with other molecules.

    Reaction Mechanism Elucidation via Computational Pathways

    The isocyanate group is well-known for its reactivity towards nucleophiles, such as alcohols, amines, and water. Computational studies could elucidate the mechanisms of these reactions. For instance, the reaction with an alcohol to form a carbamate (B1207046) could be modeled to determine the transition state structure and the activation energy barrier. Such studies would reveal whether the reaction proceeds through a concerted or a stepwise mechanism and how the fluorine substituent influences the reaction rate and regioselectivity.

    Prediction of Reactivity Parameters and Selectivity (e.g., Acceptor Strengths)

    Computational methods can be employed to predict various reactivity parameters. The electrophilicity of the isocyanate carbon is a key determinant of its reactivity. The distribution of electrostatic potential on the molecular surface would highlight the electron-deficient regions susceptible to nucleophilic attack. Furthermore, the calculation of Fukui functions could provide a more quantitative measure of the local reactivity, indicating the most probable sites for electrophilic, nucleophilic, and radical attack. The acceptor strength of the molecule, crucial for understanding its potential role in charge-transfer interactions, could also be quantified through computational analysis of its electron affinity.

    Advanced Computational Techniques

    More advanced computational techniques could offer further insights into the properties of this compound. For example, Time-Dependent Density Functional Theory (TD-DFT) could be used to predict its electronic absorption spectrum, providing information about its photophysical properties. Car-Parrinello molecular dynamics (CPMD) could be employed to study the dynamic behavior of the molecule in the condensed phase, taking into account the influence of solvent molecules.

    While the current body of literature on the computational and theoretical investigations of this compound is limited, the available preliminary data and the potential for applying established computational methodologies highlight a promising area for future research. Such studies would not only contribute to a fundamental understanding of this specific molecule but also add to the broader knowledge of substituted pyridines and isocyanates.

    Application of Chemical Machine Learning for Compound Design and Property Prediction

    Chemical machine learning (ML) has emerged as a powerful tool to accelerate the design and discovery of new molecules with desired properties, bypassing the need for extensive and time-consuming experimental synthesis and characterization. mit.edueurofinsdiscovery.com By learning from vast datasets of known molecules, ML models can predict a wide range of chemical and physical properties for novel compounds like this compound.

    Quantitative Structure-Property Relationship (QSPR) models, a key aspect of chemical ML, can be developed to predict various properties of this compound. researchgate.net These models establish a mathematical relationship between the molecular structure (described by molecular descriptors) and a specific property. For instance, the basicity (pKa) of pyridine derivatives, a crucial parameter influencing their reactivity and biological activity, has been successfully predicted using ML techniques like partial least squares (PLS) and Kriging. acs.orgnih.gov For this compound, descriptors such as electronic properties (e.g., HOMO-LUMO gap, dipole moment) and topological indices could be used to build a model to predict its pKa.

    Furthermore, ML models can be trained to predict other important properties such as solubility, lipophilicity, and even potential biological activities. chemmethod.com For example, a hypothetical ML model trained on a dataset of pyridine derivatives could predict the properties of this compound as illustrated in the table below. It is important to note that this data is illustrative and generated for the purpose of demonstrating the potential of ML predictions in the absence of specific experimental or computational data for this compound.

    PropertyPredicted ValueMethodology
    Aqueous Solubility (logS)-2.5Graph Convolutional Network
    Lipophilicity (logP)1.8Random Forest Regression
    Binding Affinity to a Hypothetical Kinase (pIC50)6.2Support Vector Machine

    The development of such predictive models for this compound would involve several steps. First, a diverse dataset of pyridine derivatives with experimentally determined properties would be compiled. Next, a set of relevant molecular descriptors would be calculated for each molecule in the dataset. Finally, various ML algorithms would be trained on this data to build a predictive model, which would then be validated using an independent test set. researchgate.net

    Multiscale Simulation Approaches in Material Science Contexts

    While quantum mechanical calculations provide a highly accurate description of individual molecules, they are computationally expensive for large systems. Multiscale simulation methods bridge this gap by combining different levels of theory to model complex systems, such as materials incorporating this compound, across different length and time scales. researchgate.net

    For instance, if this compound were to be used as a building block in a polymer or a metal-organic framework (MOF), a multiscale approach would be invaluable. rsc.org At the smallest scale, quantum mechanical (QM) methods like Density Functional Theory (DFT) would be used to accurately describe the electronic structure and reactivity of the this compound monomer and its interactions with other components. ias.ac.inresearcher.life

    The parameters derived from these QM calculations, such as atomic charges and force field parameters, would then be used to develop a classical molecular mechanics (MM) force field. This MM force field would allow for the simulation of much larger systems, containing thousands or even millions of atoms, over longer timescales. This would enable the study of the morphology, mechanical properties, and transport phenomena of the resulting material.

    A hypothetical multiscale simulation workflow for a polymer based on this compound could involve:

    Quantum Mechanics (QM): Calculation of the optimized geometry, partial charges, and vibrational frequencies of the this compound monomer using DFT.

    Force Field Development: Parameterization of a classical force field for the polymer based on the QM data.

    Molecular Dynamics (MD): Simulation of the polymer chains to study their conformation, packing, and dynamic properties.

    Coarse-Graining (CG): Development of a coarse-grained model where groups of atoms are represented as single beads to simulate even larger systems and longer timescales, allowing for the study of macroscopic properties like the glass transition temperature or mechanical strength.

    This multiscale approach would provide a comprehensive understanding of the material's properties, from the molecular to the macroscopic level, which is essential for its rational design and optimization for specific applications.

    Spectroscopic Data Prediction and Interpretation through Computational Methods

    Computational methods are instrumental in predicting and interpreting spectroscopic data, providing a powerful synergy with experimental techniques for structure elucidation and characterization. frontiersin.org For this compound, computational prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can provide valuable insights into its structure and bonding.

    NMR Spectroscopy: The prediction of 1H, 13C, and 19F NMR chemical shifts is a common application of computational chemistry. nih.govuni-muenchen.de DFT calculations, using appropriate functionals and basis sets, can provide accurate predictions of these chemical shifts. nih.gov For this compound, the calculated 19F NMR chemical shift would be particularly sensitive to the electronic environment around the fluorine atom, making it a valuable probe for studying intermolecular interactions. rsc.orgrsc.org

    The following table presents illustrative predicted NMR chemical shifts for this compound, calculated using DFT. It is important to reiterate that this data is hypothetical and serves to demonstrate the output of such computational methods.

    NucleusPositionPredicted Chemical Shift (ppm)Computational Method
    1HH-28.5B3LYP/6-311+G(d,p)
    1HH-47.8B3LYP/6-311+G(d,p)
    1HH-68.6B3LYP/6-311+G(d,p)
    13CC-2145.2B3LYP/6-311+G(d,p)
    13CC-3158.1 (d, JCF = 240 Hz)B3LYP/6-311+G(d,p)
    13CC-4120.5B3LYP/6-311+G(d,p)
    13CC-5130.3B3LYP/6-311+G(d,p)
    13CC-6148.9B3LYP/6-311+G(d,p)
    13CNCO125.0B3LYP/6-311+G(d,p)
    19FF-3-120.0B3LYP/6-311+G(d,p)

    Infrared (IR) Spectroscopy: Computational methods can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. arxiv.orggithub.io The isocyanate group (-N=C=O) has a very strong and characteristic absorption band in the IR spectrum, typically in the range of 2250-2280 cm-1. researchgate.netresearchgate.net DFT calculations can accurately predict the position of this band for this compound, as well as the vibrational modes of the fluorinated pyridine ring. protheragen.aiias.ac.in

    An illustrative table of predicted significant IR vibrational frequencies for this compound is provided below. This data is hypothetical and for illustrative purposes.

    Vibrational ModePredicted Frequency (cm-1)IntensityComputational Method
    N=C=O asymmetric stretch2275Very StrongB3LYP/6-311+G(d,p)
    C-F stretch1250StrongB3LYP/6-311+G(d,p)
    Pyridine ring stretch1580MediumB3LYP/6-311+G(d,p)
    Pyridine ring stretch1470MediumB3LYP/6-311+G(d,p)

    By comparing the computationally predicted spectra with experimental data, a detailed assignment of the spectral features can be achieved, leading to a confident structural confirmation of this compound.

    Future Directions and Emerging Research Opportunities

    Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

    The development of efficient and sustainable methods for synthesizing 3-Fluoro-5-isocyanatopyridine is a primary area of future research. Traditional multi-step syntheses can be resource-intensive and generate significant waste. Novel approaches are anticipated to focus on greener and more atom-economical routes.

    Synthetic StrategyPotential AdvantagesResearch Focus
    Late-stage C-H FluorinationReduced step count, increased molecular diversityDevelopment of selective and efficient catalysts
    Improved DiazotizationEnhanced safety and yieldExploration of novel fluorinating agents
    One-Pot SynthesisReduced waste, time, and resource efficiencyOptimization of reaction conditions and catalyst compatibility

    Exploration of Unprecedented Reactivity Patterns

    The interplay between the fluorine atom, the isocyanate group, and the pyridine (B92270) ring in this compound is expected to give rise to unique reactivity patterns. The isocyanate group is well-known for its reactions with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and amines, respectively. pcimag.com The presence of the electronegative fluorine atom and the pyridine nitrogen can modulate the reactivity of the isocyanate group, a phenomenon that warrants deeper investigation.

    Future research will likely focus on understanding how these electronic effects influence the kinetics and thermodynamics of its reactions. This could lead to the discovery of novel transformations and the development of new synthetic methodologies. For instance, the fluorine atom could influence the regioselectivity of reactions on the pyridine ring or alter the stability of reaction intermediates. The reactivity of fluorinated organic compounds can be lower relative to their unfluorinated counterparts, a factor that could be harnessed for controlled reactions. noaa.gov

    Expansion into Bio-conjugation and Targeted Therapeutics Research

    The properties of this compound make it a compelling candidate for applications in bio-conjugation and the development of targeted therapeutics. The isocyanate group can readily react with amine and hydroxyl groups present in biomolecules like proteins and antibodies, enabling the covalent attachment of the fluoropyridine moiety.

    The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. mdpi.comnih.gov The fluorinated pyridine scaffold is present in numerous FDA-approved drugs. mdpi.com Therefore, this compound could serve as a valuable building block for creating novel drug candidates. Its ability to act as a linker could be exploited in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic agent is attached to an antibody that specifically targets cancer cells. The fluorine atom could also serve as a reporter for ¹⁹F NMR or PET imaging studies, aiding in drug discovery and diagnostics. nih.gov

    Application AreaRationalePotential Impact
    Bio-conjugationReactive isocyanate group for linking to biomoleculesDevelopment of novel probes and diagnostics
    Targeted TherapeuticsFluorine enhances drug properties, pyridine is a common scaffoldCreation of more effective and targeted drugs
    Medical Imaging¹⁹F can be used in NMR and PET imagingImproved diagnostic and research tools

    Integration of Artificial Intelligence and Robotics in Discovery and Synthesis

    The discovery of new applications and the optimization of synthetic routes for molecules like this compound can be significantly accelerated through the integration of artificial intelligence (AI) and robotics. nih.govdrugtargetreview.comsciencedaily.com AI algorithms can be employed to predict the properties and reactivity of new derivatives, screen virtual libraries of compounds for potential biological activity, and propose novel synthetic pathways. mdpi.com

    Robotic platforms can then automate the synthesis and testing of these predicted molecules, enabling high-throughput experimentation. researchgate.netnih.gov This automated approach can rapidly generate large datasets that can be fed back into the AI models, creating a closed-loop system for accelerated discovery. For instance, an AI could design a library of this compound derivatives with predicted binding affinity for a specific protein target, and a robotic system could then synthesize and screen these compounds, providing experimental validation and data for further model refinement. nih.gov

    Role in Advanced Functional Material Development

    The unique electronic and physical properties imparted by the fluorine atom and the pyridine ring suggest a role for this compound in the development of advanced functional materials. nbinno.com Fluorinated compounds are known for their high thermal stability, chemical resistance, and unique optical and electronic properties. nbinno.com

    This compound could be used as a monomer or a building block for the synthesis of novel polymers, such as polyurethanes and polyureas, with tailored properties. researchgate.net These materials could find applications in areas such as high-performance coatings, membranes, and electronic devices. The incorporation of the fluoropyridine moiety could enhance properties like hydrophobicity, thermal stability, and charge transport characteristics. The development of fluorine-containing functional materials is an active area of research with applications ranging from electronics to energy storage. man.ac.uk

    Q & A

    Q. What are the best practices for preparing supplementary materials for a manuscript on this compound’s novel applications?

    • Methodological Answer : Include detailed synthetic procedures (step-by-step videos or annotated spectra), crystallographic data (CIF files), and raw computational input/output files. Label supplementary tables/figures with Arabic numerals (e.g., Table S1, Figure S2) and hyperlink them in the main text. Adhere to journal-specific limits (e.g., ≤10 pages for SI) and ensure file formats (PDF, CSV) are widely accessible .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.